molecular formula C28H31N3O5 B11467395 N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide

Cat. No.: B11467395
M. Wt: 489.6 g/mol
InChI Key: DYLOCWDUJHAGHB-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide” is a complex organic compound that belongs to the class of carboxamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the carboxamide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of solvents. The process is typically scaled up from laboratory conditions to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a therapeutic agent for treating diseases. Its structure suggests it could interact with specific biological targets.

Industry

In the industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]pyridine-2-carboxamide

InChI

InChI=1S/C28H31N3O5/c1-3-34-16-6-15-30-27(32)26(22-11-8-20(2)9-12-22)31(28(33)23-7-4-5-14-29-23)18-21-10-13-24-25(17-21)36-19-35-24/h4-5,7-14,17,26H,3,6,15-16,18-19H2,1-2H3,(H,30,32)

InChI Key

DYLOCWDUJHAGHB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=N4

Origin of Product

United States

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